2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole
Description
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core linked via an ether bond to a piperidine ring substituted with a 3-chloro-4-fluorophenylsulfonyl group. This structure combines electron-deficient aromatic systems (benzo[d]oxazole and sulfonyl group) with a conformationally flexible piperidine moiety, which is often leveraged in medicinal chemistry to enhance target binding and pharmacokinetic properties. The sulfonyl group at the piperidine nitrogen likely contributes to metabolic stability, while the chloro-fluoro substitution on the phenyl ring may optimize hydrophobic interactions and halogen bonding with biological targets .
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4S/c19-14-11-13(5-6-15(14)20)27(23,24)22-9-7-12(8-10-22)25-18-21-16-3-1-2-4-17(16)26-18/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQPLBPTPHYDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole typically involves multiple steps, including the formation of the benzo[d]oxazole core, the introduction of the piperidine ring, and the sulfonylation with the 3-chloro-4-fluorophenyl group. Key reactions may include:
Cyclization: Formation of the benzo[d]oxazole core through cyclization reactions.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.
Sulfonylation: Attachment of the 3-chloro-4-fluorophenylsulfonyl group using sulfonyl chloride reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzo[d]oxazole core or the piperidine ring.
Reduction: Reduction of the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzo[d]oxazole derivatives with additional oxygen functionalities, while reduction may produce sulfide or thiol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with oxadiazole and related structures often exhibit significant antimicrobial properties. The incorporation of the thiophene and piperidine rings may enhance binding to bacterial targets, potentially leading to effective treatments against infections caused by resistant strains.
- Case Study : A study by Dhumal et al. (2016) evaluated similar oxadiazole derivatives and found strong inhibitory effects against Mycobacterium bovis, indicating potential for developing new antitubercular agents.
Anti-inflammatory Properties
The compound shows promise as an anti-inflammatory agent. Its structural components may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Research Findings : Certain oxadiazole derivatives have demonstrated IC50 values lower than diclofenac, a widely used anti-inflammatory drug. This suggests that the compound could be developed into a more effective therapeutic option.
Anticancer Potential
The anticancer activity of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole has been suggested by its structural similarity to known anticancer agents. The mechanisms of action likely involve enzyme inhibition and disruption of critical cell signaling pathways.
- Mechanism of Action :
- Enzyme Inhibition : The compound may bind to enzymes involved in tumor growth.
- Cell Signaling Disruption : It could interfere with signaling cascades essential for cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies can provide insights into the binding affinities of this compound with various biological targets. Such studies are crucial for understanding how the compound interacts at the molecular level, which can guide further modifications to enhance its efficacy.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on key structural motifs, physicochemical properties, and biological implications.
Structural Analogues with Piperidine and Sulfonyl Groups
-
- Structure: 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid phosphoric acid salt.
- Key Differences: Replaces benzo[d]oxazole with benzo[d][1,3]dioxole and introduces a carboxamidoethyl side chain. The 4-chlorophenyl group (vs. 3-chloro-4-fluorophenyl) reduces steric bulk but may weaken halogen bonding.
- Pharmacokinetics: Exhibits a longer plasma half-life than beraprost sodium, attributed to the phosphoric acid salt formulation and sulfonyl-piperidine scaffold .
- Compound from : Structure: 2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole. Key Differences: Substitutes benzo[d]oxazole with a simpler oxazole ring and replaces piperidine with 4-methylpiperazine.
Fluorinated and Chlorinated Analogues
- Example 53 (from ): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Incorporates a chromen-4-one and pyrazolo[3,4-d]pyrimidine core. Despite shared fluorine substituents, the absence of a sulfonyl group and benzo[d]oxazole system may limit structural overlap. Reported mass (589.1 Da) and melting point (175–178°C) suggest higher molecular weight and crystallinity than the target compound .
-
- Structure: Complex triazol-3-ones with dichlorophenyl and dioxolan-methoxy-phenylpiperazine substituents.
- Key Differences: Triazole rings replace benzo[d]oxazole, and dichlorophenyl groups introduce additional chlorine atoms. These compounds likely exhibit distinct solubility profiles due to the polar triazolone moiety .
Sulfur-Containing Heterocycles
- Pyrazole Derivative (from ):
- Structure: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde.
- Key Differences: Features a sulfanyl (C–S–C) linkage instead of a sulfonyl (SO₂) group. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s sulfonyl-piperidine system .
Key Findings and Implications
Structural Flexibility : The piperidine-sulfonyl scaffold is shared across multiple analogues but varies in substitution patterns, impacting target selectivity and metabolic stability.
Halogen Effects: The 3-chloro-4-fluorophenyl group in the target compound may offer superior hydrophobic and halogen-bonding interactions compared to mono-halogenated or non-halogenated analogues .
Heterocycle Impact: Benzo[d]oxazole’s planar aromatic system likely enhances π-π stacking versus non-aromatic cores (e.g., oxazole in ) or bulkier systems (e.g., chromenone in ).
Pharmacokinetic Optimization : Phosphoric acid salt formulations (as in Compound 2) or methylpiperazine groups () suggest strategies to improve solubility and half-life, which could inform future derivatization of the target compound .
Biological Activity
The compound 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a benzo[d]oxazole core and a piperidine ring, suggests diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.3 g/mol. The presence of both chloro and fluoro substituents on the phenyl group enhances its biological activity by potentially influencing its interaction with biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group and the benzo[d]oxazole core are critical for binding to these targets, which may lead to inhibition or modulation of their activity. This interaction can disrupt various biological pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of oxazole derivatives, including compounds similar to this compound. The Minimum Inhibitory Concentrations (MIC) against various pathogens have been reported:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 2-(Chloro)-Oxazole Derivative | 0.8 | 1.6 | 3.2 | 1.6 |
| Reference Drug (Fluconazole) | - | 3.2 | 3.2 | 1.6 |
These findings indicate that derivatives of this compound exhibit significant antifungal activity, making them potential candidates for treating fungal infections .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases. For example, compounds with similar structures have shown effective inhibition of IL-1 stimulated bone resorption and PGE2 production in murine models .
Case Studies
Case Study 1: Anticancer Potential
A study focused on the anticancer activity of sulfonamide derivatives similar to our compound found that they exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through caspase activation .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of oxazole derivatives in models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro .
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Sulfonylation : Reacting piperidin-4-ol derivatives with 3-chloro-4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base, 0–5°C, 4–6 hours) to form the sulfonylpiperidine intermediate .
- Etherification : Coupling the sulfonylpiperidine intermediate with benzo[d]oxazole-2-ol using Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine, THF, 24–48 hours at room temperature) to introduce the oxy linkage .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or ethanol) improves purity (>98% by HPLC) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
- NMR Spectroscopy :
- EI-MS : Look for molecular ion peaks (e.g., m/z 465 [M+1]⁺) and fragmentation patterns (e.g., loss of sulfonyl group at m/z 305) .
- IR Spectroscopy : Verify sulfonyl (S=O stretching at 1350–1150 cm⁻¹) and ether (C-O-C at 1250–1050 cm⁻¹) bonds .
Advanced: How should SAR studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
- Core Modifications :
- Biological Assays :
- Computational Modeling : Perform docking studies (e.g., with bacterial enoyl-ACP reductase) to correlate substituent effects with binding affinity .
Advanced: How can contradictions between in vitro bioactivity and computational predictions be resolved?
Methodological Answer:
- Data Validation :
- Structural Analysis :
- Machine Learning : Apply QSAR models trained on analogous sulfonylpiperidine derivatives to refine activity predictions .
Advanced: What strategies mitigate challenges in resolving overlapping NMR signals for piperidine and aromatic protons?
Methodological Answer:
- 2D NMR Techniques :
- Solvent Optimization : Use deuterated DMSO or CDCl₃ to enhance signal separation .
- Dynamic NMR : Conduct variable-temperature experiments (25–60°C) to study conformational exchange in the piperidine ring .
Advanced: How can reaction byproducts during etherification be minimized?
Methodological Answer:
- Catalyst Optimization : Replace traditional Mitsunobu reagents with polymer-supported triphenylphosphine to reduce phosphine oxide byproducts .
- Stoichiometry Control : Use a 1.2:1 molar ratio of sulfonylpiperidine to benzo[d]oxazole-2-ol to limit unreacted starting material .
- In Situ Monitoring : Track reaction progress via TLC (ethyl acetate/hexane 3:7) or LC-MS to terminate at 85–90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
